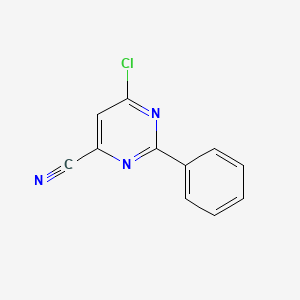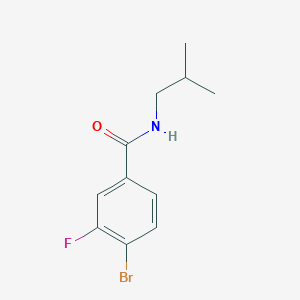
4-bromo-3-fluoro-N-(2-methylpropyl)benzamide
Overview
Description
“4-bromo-3-fluoro-N-(2-methylpropyl)benzamide” is a chemical compound with the molecular formula C11H13BrFNO . It has a molecular weight of 274.13 .
Molecular Structure Analysis
The molecular structure of “4-bromo-3-fluoro-N-(2-methylpropyl)benzamide” consists of a benzene ring substituted with bromo, fluoro, and N-(2-methylpropyl)benzamide groups . The exact 3D structure could not be found in the available resources.Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3 . It has a boiling point of 309.3±32.0 °C at 760 mmHg . The compound has a molar refractivity of 56.8±0.3 cm3 . It has a polar surface area of 29 Å2 .Scientific Research Applications
1. Dopamine D-2 Receptor Antagonists
Research by Högberg et al. (1991) investigated substituted benzamides, including variants similar to 4-bromo-3-fluoro-N-(2-methylpropyl)benzamide, as dopamine D-2 receptor antagonists. They found that specific substitution patterns on benzamides significantly impacted their potency, highlighting their potential use in the development of antipsychotic agents and radioligands for imaging studies (Högberg et al., 1991).
2. Crystal Structure Analysis
The work of Suchetan et al. (2016) explored the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, related to 4-bromo-3-fluoro-N-(2-methylpropyl)benzamide. Their analysis provides valuable insight into the molecular configuration and potential applications in material science and drug design (Suchetan et al., 2016).
3. Filaricidal Activity
Denham and Fitzsimons (1983) studied the activity of halogen-substituted benzamide analogs against Brugia pahangi, a parasite causing filariasis. They discovered that specific fluoro analogs of benzamide demonstrated greater activity than the parent compound, indicating potential in antiparasitic drug development (Denham & Fitzsimons, 1983).
4. Metal Complex Synthesis
Binzet et al. (2009) conducted a study on the synthesis and characterization of metal complexes using derivatives of 4-bromo-N-(di-R-carbamothioyl)benzamide. This research contributes to understanding the applications of such compounds in coordination chemistry and potential catalytic processes (Binzet et al., 2009).
5. Serotonin 5-HT2 Receptor Imaging
Mertens et al. (1994) explored the radiosynthesis of compounds including 4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxy-benzamide. Their findings are significant for the development of imaging tracers for serotonin 5-HT2 receptors, which can be used in various neurological and psychiatric studies (Mertens et al., 1994).
properties
IUPAC Name |
4-bromo-3-fluoro-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-7(2)6-14-11(15)8-3-4-9(12)10(13)5-8/h3-5,7H,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNIDWRYUBXUDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-fluoro-N-(2-methylpropyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



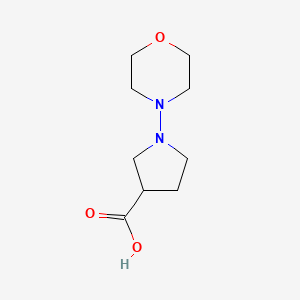
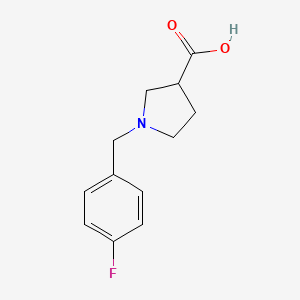
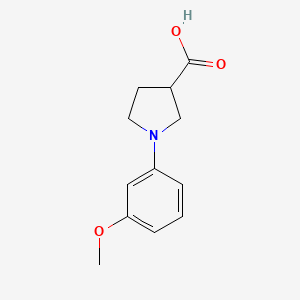
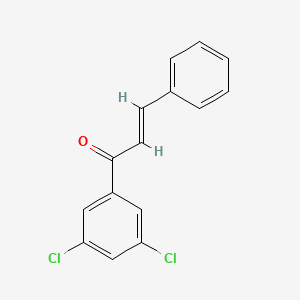
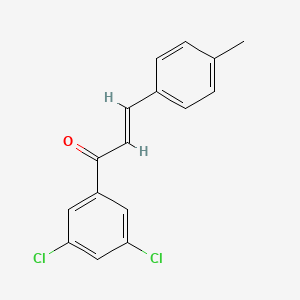

![[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1391669.png)
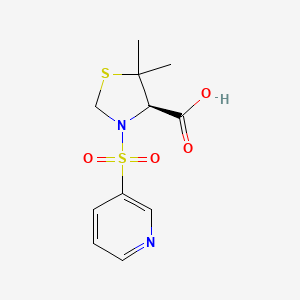
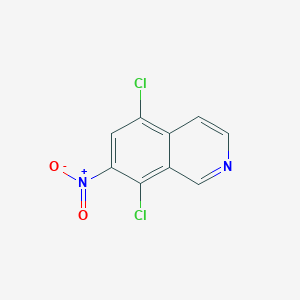
![(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol](/img/structure/B1391672.png)
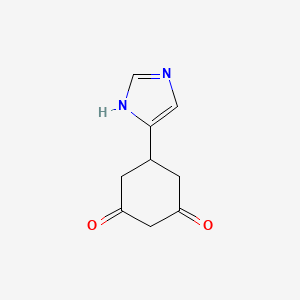
![2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde](/img/structure/B1391677.png)
![N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide](/img/structure/B1391678.png)
